

Structural Confirmation Guide: Methyl 4-hydroxy-1-methylcyclohexanecarboxylate Isomers

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Compound of Interest

Compound Name: *methyl 4-hydroxy-1-methyl-cyclohexanecarboxylate*

CAS No.: 87787-05-1

Cat. No.: B3162393

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Executive Summary

The separation and identification of methyl 4-hydroxy-1-methylcyclohexanecarboxylate isomers (CAS 87787-05-1 and 87787-02-8) present a classic stereochemical challenge due to the quaternary center at C1. Correct assignment relies on determining the relative orientation of the hydroxyl group at C4 and the ester/methyl groups at C1.

This guide establishes a definitive analytical workflow utilizing the thermodynamic preference of the bulky methyl group to distinguish between the cis and trans diastereomers.

- The "Gold Standard": 1D NOE/ROESY NMR to detect 1,3-diaxial interactions.
- The "Rapid Screen": ¹H NMR chemical shift analysis of the C1-Methyl singlet.

Structural Analysis & Theoretical Framework

To interpret the analytical data, we must first establish the dominant conformers for each isomer. We define the stereochemistry based on the relationship between the highest priority functional groups: the Ester (-COOMe) at C1 and the Hydroxyl (-OH) at C4.

- Cis-Isomer: The Ester and Hydroxyl groups are on the same face (Syn).

- Trans-Isomer: The Ester and Hydroxyl groups are on opposite faces (Anti).

Conformational Thermodynamics (The "A-Value" Logic)

The cyclohexane ring will adopt the chair conformation that minimizes steric strain. We compare the steric bulk (A-values) of the substituents:

- Methyl (-Me): ~ 1.70 kcal/mol (Strong preference for Equatorial)
- Ester (-COOMe): ~ 1.25 kcal/mol
- Hydroxyl (-OH): ~ 0.90 kcal/mol

Isomer A: The Cis-Isomer (Syn-Ester/OH)

- Configuration: Ester and OH are Syn.^[1] Therefore, the Methyl and OH are Anti.
- Dominant Chair: The bulky Methyl group drives the equilibrium.
 - Conformer 1: Methyl (Equatorial) / Ester (Axial) / OH (Equatorial).
 - Conformer 2: Methyl (Axial) / Ester (Equatorial) / OH (Axial).
- Conclusion: Conformer 1 is thermodynamically favored. The Methyl group stays equatorial, forcing the Ester axial. The OH remains equatorial.

Isomer B: The Trans-Isomer (Anti-Ester/OH)

- Configuration: Ester and OH are Anti. Therefore, the Methyl and OH are Syn.
- Dominant Chair:
 - Conformer 1: Methyl (Axial) / Ester (Equatorial) / OH (Equatorial).
 - Conformer 2: Methyl (Equatorial) / Ester (Axial) / OH (Axial).
- Conclusion: Conformer 1 is favored, but the energy difference is smaller than in the Cis case. The Methyl is forced Axial to allow the Ester and OH to be Equatorial. (Note: While Methyl prefers equatorial, placing both polar groups equatorial often overrides the single Methyl

preference, or the population is a dynamic equilibrium heavily weighted toward the form where the 1,4-groups are diequatorial).

- Refinement: In 1,1,4-trisubstituted systems, the Trans isomer typically places the Methyl group Axial to relieve the 1,4-strain, or exists as a significant equilibrium mixture.

Comparative Analytical Methodologies

Method A: ¹H NMR Chemical Shift Analysis (Rapid Screening)

The magnetic anisotropy of the cyclohexane ring creates distinct shielding zones.

Feature	Cis-Isomer (Me-Equatorial)	Trans-Isomer (Me-Axial)	Mechanism
C1-Methyl	Downfield (~1.20 - 1.25 ppm)	Upfield (~0.95 - 1.05 ppm)	Axial methyls are shielded by the ring current (-gauche effect).
H4 Methine	Wide Multiplet (tt)	Wide Multiplet (tt)	In both favored conformers, OH is equatorial, making H4 axial. couplings (~11 Hz) broaden the signal in both cases.

Diagnostic Rule: The isomer with the higher ppm methyl singlet is the Cis isomer (Methyl Equatorial).

Method B: 1D NOE / 2D NOESY (Definitive Proof)

This method validates the spatial proximity of the C1-Methyl group to the ring protons.

- **Trans-Isomer (Methyl Axial):** The axial methyl group has a specific 1,3-diaxial relationship with the axial protons at C3 and C5. These protons are spatially very close ($< 2.5 \text{ \AA}$).
 - Observation: Strong NOE cross-peak between C1-Me and H3ax/H5ax.
- **Cis-Isomer (Methyl Equatorial):** The equatorial methyl points away from the ring. It has no 1,3-diaxial partners.
 - Observation: Weak or absent NOE to ring methylene protons; potential weak NOE to H2eq/H6eq.

Method C: ^{13}C NMR (Gamma-Gauche Effect)

- **Trans-Isomer (Me-Axial):** The axial methyl exerts a steric compression on C3 and C5 (gamma positions).
 - Result: C3 and C5 carbons appear upfield (shielded, typically $< 22 \text{ ppm}$).
- **Cis-Isomer (Me-Equatorial):** No gamma-compression.
 - Result: C3 and C5 carbons appear downfield (typically $> 26 \text{ ppm}$).

Experimental Protocols

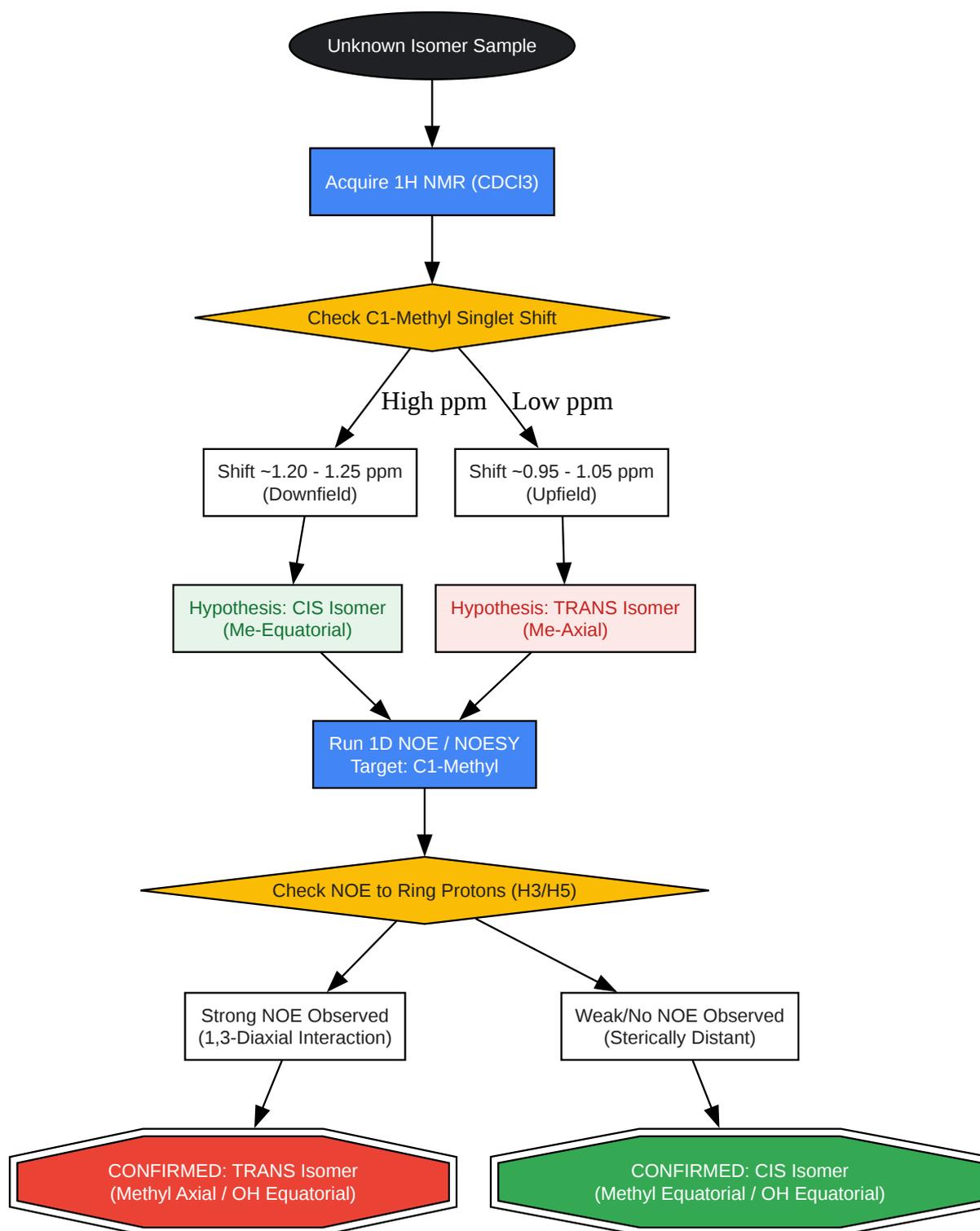
Protocol 1: NMR Sample Preparation & Acquisition

- Solvent: CDCl_3 (Standard) or DMSO-d_6 (if OH exchange is needed).
- Concentration: 10-15 mg in 0.6 mL solvent.
- Parameters:
 - Pulse Angle: 30° (for quantitative integration).
 - Relaxation Delay (D1): > 2.0 seconds (Methyl protons relax slowly; ensure full integration).
 - Scans: 16 (1H), 256+ (13C).

Protocol 2: 1D Selective NOE Experiment

- Setup: Select the C1-Methyl singlet (approx 1.0-1.2 ppm) as the irradiation target.
- Mixing Time: 500 ms (standard for small molecules).
- Acquisition:
 - Irradiate the Methyl peak.
 - Observe the difference spectrum.
- Interpretation:
 - Look for enhancement of the multiplet signals in the 1.4–1.8 ppm range (Ring CH₂s).
 - Positive Result (Trans): Distinct enhancement of axial protons (H₃/H₅).

Decision Logic Visualization



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Caption: Decision tree for assigning stereochemistry based on C1-Methyl chemical shift and NOE interactions.

Summary of Isomer Properties

Property	Cis-Isomer (Syn-Ester/OH)	Trans-Isomer (Anti-Ester/OH)
CAS Number	87787-05-1	87787-02-8
Dominant Conformation	Me-Equatorial, Ester-Axial	Me-Axial, Ester-Equatorial
¹ H NMR (C1-Me)	~1.23 ppm (Deshielded)	~1.02 ppm (Shielded)
¹³ C NMR (C1-Me)	~28 ppm	~19 ppm
NOE Signal	Weak/None to ring CH ₂	Strong to H _{3ax} /H _{5ax}
Polarity (TLC/GC)	Typically more polar (Ester/OH syn)	Typically less polar (Ester/OH anti)

Note: Chemical shifts are approximate and solvent-dependent (CDCl₃ values referenced).

References

- PubChem Compound Summary. Methyl 4-hydroxy-1-methylcyclohexane-1-carboxylate (CID 13236236).[1][2] National Center for Biotechnology Information. [\[Link\]](#)
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Sources

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- 2. [labsolu.ca](https://www.labsolu.ca) [[labsolu.ca](https://www.labsolu.ca)]
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